Calcium oleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium oleate is a calcium salt of oleic acid, a monounsaturated fatty acid. It is commonly used as a thickening agent in lubricating greases, a waterproofing agent for concrete, and an emulsifier in various industrial applications . The compound appears as a pale yellow, transparent solid and is known for its ability to absorb moisture from the air to form a monohydrate .

准备方法

Synthetic Routes and Reaction Conditions: Calcium oleate can be synthesized by reacting calcium hydroxide with oleic acid in ethanol under mild reflux conditions . The reaction typically involves heating the mixture to facilitate the formation of this compound, which can then be isolated and purified.

Industrial Production Methods: In industrial settings, this compound is often prepared using an ion exchange method. This involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated, stirred, and reacted for a certain period, forming a layered solution. The oil phase is then evaporated to obtain high-purity this compound .

化学反应分析

Types of Reactions: Calcium oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form calcium carbonate and other oxidation products.

Substitution: It can react with other metal salts to form different metal oleates.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or oxidizing agents.

Substitution: Reactions with metal salts like calcium chloride can produce this compound and sodium chloride.

Major Products:

Oxidation: Calcium carbonate.

Substitution: Sodium chloride and other metal oleates.

科学研究应用

Synthesis and Characterization

Calcium oleate can be synthesized through the reaction of calcium hydroxide with oleic acid in an ethanol medium under mild reflux conditions. This method is favored for its efficiency, although it may involve challenges such as the use of toxic solvents and extended reaction times. The resulting compound typically appears as a white or yellowish powder and is characterized by its amphiphilic nature due to the long hydrocarbon tail of the oleate ion combined with the carboxylate group.

Characterization Techniques:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to confirm the functional groups present in this compound.

- Nuclear Magnetic Resonance (NMR) : Employed to elucidate the molecular structure and purity of the compound.

- Thermogravimetric Analysis (TGA) : Analyzed to assess thermal stability and decomposition patterns .

Physical and Chemical Properties

This compound exhibits several key properties that influence its applications:

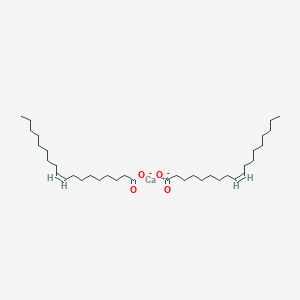

- Molecular Formula : C36H68CaO4

- Molecular Weight : 608.94 g/mol

- Appearance : White or yellowish powder

- Solubility : Soluble in organic solvents but insoluble in water

These properties make this compound suitable for formulations requiring emulsification or stabilization.

Nanotechnology

This compound plays a significant role in the synthesis of nanoparticles. It serves as a precursor in the preparation of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) through carbonization/calcination methods. The controlled particle size and monodispersity achieved using this compound are crucial for applications in drug delivery systems .

| Nanoparticle Type | Synthesis Method | Average Diameter | Stability |

|---|---|---|---|

| CCNPs | Carbonization of this compound | 150 nm | Stable up to 1000 °C |

| CONPs | Calcination at optimal temperatures | 60–80 nm | Stable up to 1000 °C |

Biomedical Applications

Research indicates that this compound can enhance insulin secretion from pancreatic islets, suggesting potential applications in diabetes management. The compound's interaction with calcium channels in β-cells leads to increased intracellular calcium levels, promoting insulin release . This mechanism highlights its role as a modulator in metabolic processes.

Environmental Applications

This compound has been synthesized for use as an environmentally friendly detergent. By utilizing vegetable oils instead of mineral sources, this application underscores the compound's potential in sustainable product formulations . The use of biodegradable materials aligns with current trends towards reducing environmental impact.

Cosmetic Formulations

In cosmetic science, this compound is explored for its emulsifying properties. Its ability to stabilize oil-in-water emulsions makes it valuable in skincare products where consistent texture and stability are desired.

Case Studies

- Nanoparticle Synthesis : A study demonstrated that this compound-derived nanoparticles exhibited superior monodispersity compared to those synthesized from calcium hydroxide alone. This was attributed to the encapsulation effect of oleic acid during synthesis, which controlled particle size and distribution .

- Insulin Secretion Modulation : Research on L-type calcium channels revealed that this compound significantly enhances insulin secretion through modulation of channel activity in β-cells, indicating its potential therapeutic role in diabetes management .

- Eco-Friendly Detergent Development : A project focused on synthesizing a detergent from vegetable oils using this compound demonstrated effective cleaning properties while maintaining environmental sustainability .

作用机制

The mechanism of action of calcium oleate involves its interaction with fatty acid-binding proteins and peroxisome proliferator-activated receptors. These interactions can influence various cellular processes, including lipid metabolism and inflammation . This compound can also inhibit store-operated calcium entry in immune-competent cells, which may contribute to its anti-inflammatory effects .

相似化合物的比较

- Sodium oleate

- Magnesium oleate

- Calcium stearate

属性

CAS 编号 |

142-17-6 |

|---|---|

分子式 |

C18H34CaO2 |

分子量 |

322.5 g/mol |

IUPAC 名称 |

calcium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI 键 |

RUGLKMZEADWYCJ-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Ca] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Ca] |

Key on ui other cas no. |

142-17-6 |

物理描述 |

Liquid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。